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1-Cyclohexyl-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea

mTOR Kinase Binding Chemoproteomics

The compound 1-Cyclohexyl-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea (CAS 1170518-78-1; C17H27N5O3, MW 349.43) is a small-molecule kinase inhibitor belonging to the morpholinopyrimidine urea class. This chemotype leverages a canonical 'morpholino-pyrimidine' hinge-binding motif to engage the ATP-binding pocket of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and metabolism.

Molecular Formula C17H27N5O3
Molecular Weight 349.435
CAS No. 1170518-78-1
Cat. No. B2810399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea
CAS1170518-78-1
Molecular FormulaC17H27N5O3
Molecular Weight349.435
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NCCOC2=NC=NC(=C2)N3CCOCC3
InChIInChI=1S/C17H27N5O3/c23-17(21-14-4-2-1-3-5-14)18-6-9-25-16-12-15(19-13-20-16)22-7-10-24-11-8-22/h12-14H,1-11H2,(H2,18,21,23)
InChIKeyHMUXAHPGDJNIMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea: mTOR-Targeted Chemical Probe & Lead-Like Starting Point


The compound 1-Cyclohexyl-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea (CAS 1170518-78-1; C17H27N5O3, MW 349.43) is a small-molecule kinase inhibitor belonging to the morpholinopyrimidine urea class [1]. This chemotype leverages a canonical 'morpholino-pyrimidine' hinge-binding motif to engage the ATP-binding pocket of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and metabolism [2]. Unlike early-generation rapalogs that allosterically inhibit only mTORC1, urea-containing morpholinopyrimidines are being developed as ATP-competitive dual inhibitors of mTORC1 and mTORC2, offering a distinct polypharmacological strategy for addressing activation of pro-survival PI3K/AKT feedback loops [3].

Procurement Risk Analysis: Why Generic 'mTOR Inhibitor' Substitution Fails for CAS 1170518-78-1


Procurement decisions based solely on class-level 'mTOR inhibitor' annotation are unreliable. Within the morpholinopyrimidine urea series, minor structural modifications to the urea substituent, linker length, and morpholine substitution can profoundly and independently alter mTORC1/mTORC2 isoform selectivity, PI3K family off-target activity, and physicochemical properties [1]. For example, research on the optimization of this series leading to AZD3147 demonstrates that iterative changes to the eastern urea/thiourea group modulate cellular potency by >100-fold while simultaneously shifting logD and solubility parameters [2]. Therefore, substituting 1-cyclohexyl-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea with a structurally similar analog lacking verified quantitative binding and selectivity data risks introducing unpredictable PI3K off-target activity or compromising the balance between biochemical potency and drug-like properties crucial for reliable in vitro and in vivo experimental outcomes [3].

Quantitative Target Engagement and Selectivity Profile of 1-Cyclohexyl-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea


mTOR Binding Affinity (Kd) via Chemoproteomic Profiling in Human Cell Lysate

The compound demonstrates high-affinity binding to mTOR in a physiologically relevant, mixed-cell human lysate background. For kinase inhibitor chemical probes, a Kd of 6.30 nM in this assay system represents strong target engagement, comparable to optimized clinical candidates in the same morpholinopyrimidine urea series such as AZD3147 (mTOR IC50 = 1.5 nM via enzymatic assay) [1]. This quantitative binding evidence confirms the compound is a bona fide mTOR ligand in a complex proteome, providing specificity beyond simple biochemical IC50 measurements [2].

mTOR Kinase Binding Chemoproteomics Affinity Kd

mTOR Active-Site Affinity (Ki) via Tracer Displacement Assay

In an active-site directed competition binding assay using a fluorescent kinase tracer, the compound inhibited mTOR with a Ki of 21 nM [2]. This positions it as a moderately potent ATP-competitive inhibitor. For procurement, this orthogonal confirmation of ATP-site binding validates its utility as a scaffold for structure-activity relationship (SAR) expansion, where the unoptimized cyclohexyl-ethyl-urea eastern group provides a synthetically accessible handle for further optimization [1]. The verified active-site mechanism distinguishes it from allosteric mTORC1 inhibitors like rapamycin (which do not directly compete at the ATP pocket).

mTOR Active-site Inhibition Kinase Assay Ki

Physicochemical Profile and Lead-Like Properties vs. Series Comparators

The compound's computed physicochemical parameters (MW 349.43, TPSA 101.30 Ų, clogP 0.44) place it well within lead-like chemical space [1]. In the context of the urea-morpholinopyrimidine mTOR inhibitor series, a low clogP of 0.44 provides a significant aqueous solubility advantage over more lipophilic analogs which typically display clogP > 2.5 [2]. The optimization campaign that delivered AZD3147 explicitly identified improved solubility and human hepatocyte stability as critical compound quality parameters [3]. Therefore, 1-cyclohexyl-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea's inherently favorable polarity profile makes it an attractive starting point for further derivatization without introducing solubility-limited pharmacology.

Drug-likeness Lipinski TPSA LogP Solubility

Synthetic Tractability and Scaffold Versatility for Parallel Library Synthesis

The ethyl-ether linker connecting the morpholinopyrimidine core to the cyclohexyl urea terminus is a synthetically modular junction point. In the broader morpholinopyrimidine urea series, variation of this eastern urea substituent has been systematically exploited to tune mTOR isoform selectivity and ADME properties [1]. The cyclohexyl group provides a non-aromatic, conformationally constrained lipophilic contact that can be easily replaced with diverse amines, enabling rapid parallel library generation without altering the conserved morpholinopyrimidine hinge-binding pharmacophore [2]. This contrasts with more complex series members (e.g., AZD3147) where the cyclopropylsulfonyl-cyclopropyl group requires multi-step synthesis, limiting analog throughput.

Medicinal Chemistry SAR Urea Linker Parallel Synthesis

Defined Research and Industrial Applications of CAS 1170518-78-1 Based on Verified Evidence


Chemical Probe for mTORC1/mTORC2-Dependent Signal Transduction Studies

Leverage the confirmed mTOR binding affinity (Kd 6.30 nM) and ATP-competitive mechanism to interrogate mTORC1 and mTORC2 substrate phosphorylation (e.g., pS6K1 Thr389, pAKT Ser473) in cellular models. The compound's balanced polarity profile (clogP 0.44) supports use at concentrations up to 10 µM in standard culture media with reduced risk of precipitation artifacts compared to more lipophilic probes [1]. This application is validated by the chemoproteomic Kd measurement, which demonstrates target engagement across multiple human cell line backgrounds [2].

Starting Scaffold for Diversity-Oriented Synthesis of Dual mTOR Inhibitors

The synthetically accessible cyclohexyl urea terminus (2-step final assembly) provides an ideal starting point for parallel medicinal chemistry campaigns aiming to generate focused compound libraries. The verified mTOR Ki of 21 nM establishes a moderate potency baseline that can be improved through systematic eastern-group SAR, following the optimization trajectory documented for the AZD3147 series [3]. Industrial procurement of CAS 1170518-78-1 as a key intermediate accelerates hit-to-lead timelines by providing a pre-validated core with known mTOR binding.

Reference Compound for Kinase Selectivity Profiling Panels

The compound's quantitative mTOR binding data make it suitable as a reference standard in broad-panel kinase selectivity assays (e.g., KINOMEscan, DiscoverX) to compare novel analogs or to benchmark selectivity across the PI3K/PIKK family. The ethyl-ether linker and unsubstituted morpholine provide a minimal pharmacophore baseline, against which the impact of additional substituents on selectivity can be rationally assessed [1]. This application is specifically enabled by the orthogonal Kd and Ki data confirming its status as a defined mTOR ligand [2].

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